molecular formula C11H9ClN2O2 B1303101 Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate CAS No. 313674-09-8

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B1303101
CAS No.: 313674-09-8
M. Wt: 236.65 g/mol
InChI Key: HXJXLEKOOHNJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H9ClN2O2. It is a derivative of benzoic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The interaction between this compound and COX enzymes is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response. Additionally, this compound influences cell signaling pathways, such as the NF-κB pathway, which is crucial for regulating immune responses and inflammation. By inhibiting this pathway, the compound can reduce the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, as mentioned earlier with COX enzymes. Additionally, the compound can bind to specific receptors on the cell surface, altering signal transduction pathways. For example, it may bind to G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP levels and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways, with minimal degradation observed over weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported. These threshold effects highlight the importance of dosage optimization for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the esterification of 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted benzoates.

    Ester hydrolysis: 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid.

    Oxidation and reduction: Modified pyrazole derivatives.

Scientific Research Applications

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzene carboxylate
  • 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives
  • 5-Amino-pyrazoles

Uniqueness

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-chloro-4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJXLEKOOHNJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377013
Record name Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313674-09-8
Record name Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.